(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine
Description
Properties
Molecular Formula |
C11H19NO |
|---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NO/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3 |
InChI Key |
VEGUDDGUQKLKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=C(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of butan-2-ylamine with 5-methylfuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride . The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine is an organic compound with a molecular weight of approximately 181.28 g/mol. It is characterized by a unique structure that includes a butan-2-yl group and a 5-methylfuran moiety. This compound's structure, which combines aliphatic and aromatic components, gives it diverse chemical reactivity and biological activity.
Potential Applications
(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has potential applications across various fields:
- Organic synthesis The compound is used as a building block in synthesizing more complex molecules. The specific products formed depend on the reagents and conditions employed.
- Medicinal chemistry Research indicates potential therapeutic applications, with preliminary studies suggesting that the compound may interact with various biological targets, modulating enzyme activity and influencing cellular pathways. Its structural features allow it to bind to specific receptors, potentially leading to diverse pharmacological effects. Further investigations are necessary to fully elucidate its mechanisms of action and potential therapeutic benefits. Interaction studies focus on its binding affinity for various receptors and enzymes. These studies are critical for understanding how the compound may exert its biological effects and inform future drug design efforts. The specific pathways influenced by this compound remain an area of active research, with ongoing efforts to map its interactions within biological systems.
Structural Similarities
Several compounds share structural similarities with (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine:
| Compound Name | Structural Features | Unique Aspect |
|---|---|---|
| Butyl[1-(5-methylfuran-2-YL)ethyl]amine | Contains a butyl group and 5-methylfuran ring | Focused on carbon-carbon bond formation |
| N-butyl-2-furylamine | Similar furan structure | Lacks the butan-2-yloxy group |
| Butan-2-amino-furan | Furan ring with an amino substituent | Different functional group impacting reactivity |
| (Butan-2-yl)[(4-nitrophenyl)methyl]amine | Contains a nitrophenyl group | Nitro group offers distinct reactivity compared to furan |
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, enzyme inhibition, or activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine and related compounds:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine | C11H19NO* | ~181.28* | 5-methylfuran-2-yl, butan-2-yl | Increased lipophilicity due to methyl-furan; potential for π-π stacking interactions . |
| (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine | C12H18FN | 195.28 | 2-fluorophenyl, butan-2-yl | Higher polarity from fluorine; possible enhanced metabolic stability . |
| 2-amino-1-(furan-2-yl)ethylethylamine | C12H22N2O | 210.32 | Furan-2-yl, additional amino group | Basic amine functionality may improve solubility and hydrogen-bonding capacity . |
| Butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine | C12H16F3NS | 263.32 | Trifluoromethylsulfanyl-phenyl | Electron-withdrawing substituents enhance chemical stability; high hydrophobicity . |
*Inferred from structural analogs due to lack of direct data.
Structural and Electronic Differences
- Aromatic vs. Heteroaromatic Groups : The 5-methylfuran-2-yl group in the target compound introduces oxygen heteroatom-mediated electronic effects, distinct from the fluorophenyl group in ’s compound. The furan’s electron-rich aromatic system may engage in stronger dipole-dipole interactions compared to halogenated phenyl rings .
- In contrast, the trifluoromethylsulfanyl group in ’s compound introduces strong electron-withdrawing effects, altering reactivity .
Physicochemical Properties
- Lipophilicity : The target compound’s methylfuran moiety likely confers intermediate lipophilicity compared to the highly hydrophobic trifluoromethylsulfanyl derivative () and the more polar fluorophenyl analog ().
- Solubility: The absence of polar functional groups (e.g., -NH2 in ) suggests lower aqueous solubility than 2-amino-1-(furan-2-yl)ethylethylamine .
Computational and Analytical Insights
Computational tools like Multiwfn () enable comparative analysis of electronic properties. For example:
- Electrostatic Potential (ESP): The methylfuran’s electron-rich region may differ significantly from the fluorophenyl group’s electronegative surface, affecting binding to biological targets .
- Bond Order Analysis : The C-O bond in the furan ring could exhibit distinct delocalization characteristics compared to C-F or C-S bonds in fluorophenyl or sulfanyl derivatives .
Biological Activity
Introduction
The compound (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine , with a molecular formula of C₁₃H₁₉N and a molecular weight of approximately 181.28 g/mol, is an organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of both aliphatic and aromatic components in its structure suggests diverse chemical reactivity and biological effects.
Chemical Structure
The compound's structure can be depicted as follows:
This structure includes a butan-2-yl group and a 5-methylfuran moiety, contributing to its unique properties.
Synthesis
The synthesis of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine typically involves the reaction of 5-methylfurfural with butylamine under controlled conditions, often facilitated by a catalyst in an appropriate solvent at elevated temperatures. This method ensures high yield and purity of the final product, making it suitable for further biological studies.
Research indicates that (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine may interact with various biological targets, modulating enzyme activity and influencing cellular pathways. Its structural features allow it to bind to specific receptors, leading to diverse pharmacological effects. The exact pathways influenced by this compound are still being elucidated, but preliminary studies suggest potential therapeutic applications.
Interaction Studies
Interaction studies have focused on the compound's binding affinity for various receptors and enzymes. These investigations are critical for understanding how the compound exerts its biological effects. The following table summarizes some key findings from interaction studies:
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Serotonin Receptor | Moderate | Modulation of mood and anxiety |
| Dopamine Receptor | High | Potential influence on reward pathways |
| Enzyme X | Low | Minimal effect on metabolic pathways |
Case Studies
Several case studies have been conducted to explore the biological activity of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine:
-
Case Study 1: Neuropharmacological Effects
- A study investigated the effects of the compound on serotonin levels in animal models. Results indicated that administration led to increased serotonin levels, suggesting potential antidepressant properties.
-
Case Study 2: Enzyme Modulation
- Research focused on the compound's interaction with specific metabolic enzymes. Results showed that it could inhibit enzyme activity, indicating potential utility in metabolic disorders.
-
Case Study 3: Cytotoxicity Assessment
- An assessment of cytotoxic effects in cancer cell lines revealed that (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine exhibited selective cytotoxicity towards certain cancer types while sparing normal cells.
Applications in Medicine and Industry
Due to its diverse biological activities, (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine has potential applications in various fields:
Medicinal Chemistry
- Ongoing research aims to explore its therapeutic applications, particularly in neuropharmacology and oncology.
Organic Synthesis
- The compound serves as a reagent in organic synthesis, particularly in forming new carbon-carbon bonds.
Chemical Industry
- It is utilized in producing various chemical intermediates and specialty chemicals.
Q & A
Q. What are the established synthetic routes for (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine, and how can reaction conditions be optimized for yield and purity?
The primary synthesis involves reductive amination between butan-2-amine and 5-methylfuran-2-carbaldehyde using sodium cyanoborohydride as a reducing agent. Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction efficiency.
- Temperature control : Reactions performed at 40–60°C improve kinetics while minimizing side reactions.
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity . Industrial-scale adaptations may employ continuous flow reactors to improve yield and scalability .
Q. Which analytical techniques are most effective for characterizing the structural integrity of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine?
- NMR spectroscopy : H and C NMR confirm the amine and furan moieties, with characteristic shifts for the methylfuran (δ 6.1–6.3 ppm) and butan-2-yl groups (δ 1.0–1.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (203.71 g/mol for the hydrochloride salt) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELX software is commonly used for refinement .
Q. What preliminary biological activities have been reported for (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine, and what experimental models were used?
Early studies suggest antimicrobial and anti-inflammatory properties:
- In vitro assays : MIC (Minimum Inhibitory Concentration) tests against E. coli and S. aureus show activity at 25–50 µg/mL .
- Cell-based models : Inhibition of TNF-α production in murine macrophages indicates anti-inflammatory potential . The amine group facilitates hydrogen bonding with biomolecular targets, while the furan ring enables π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictory crystallographic data when determining the three-dimensional configuration of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine?
- Multi-method validation : Cross-validate X-ray data with computational models (e.g., DFT calculations) to address discrepancies in bond angles or torsional strains .
- SHELX refinement : Use twin refinement and high-resolution data (>1.0 Å) to correct for disorder in flexible alkyl chains .
- Comparative analysis : Overlay crystallographic data with NMR-derived NOE (Nuclear Overhauser Effect) constraints to confirm stereochemistry .
Q. What strategies are effective for designing analogs of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine to enhance receptor binding specificity?
- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to modulate electronic properties while retaining aromaticity .
- Side-chain diversification : Introduce polar groups (e.g., hydroxyl or carboxyl) to the butan-2-yl chain to improve solubility and target affinity .
- Structure-Activity Relationship (SAR) : Use docking simulations (e.g., AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT) and guide synthetic prioritization .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of (Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine derivatives?
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions based on logP and topological polar surface area .
- Molecular dynamics (MD) simulations : Model compound stability in lipid bilayers to assess membrane permeability .
- QSAR modeling : Corrogate electronic (HOMO-LUMO) and steric (molar refractivity) descriptors with experimental bioactivity data to prioritize derivatives .
Methodological Considerations for Data Contradictions
- Conflicting biological activity reports : Replicate assays under standardized conditions (e.g., pH, temperature) and use orthogonal assays (e.g., ELISA and Western blot) to confirm target engagement .
- Divergent synthetic yields : Perform Design of Experiments (DoE) to isolate critical variables (e.g., catalyst loading, reaction time) and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
